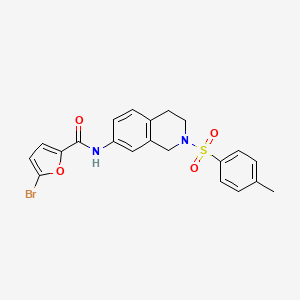

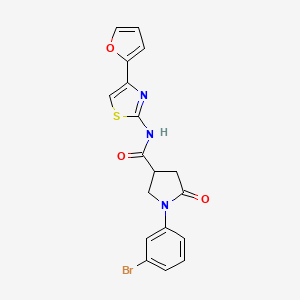

![molecular formula C12H11N5O2 B3009032 3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide CAS No. 2034449-52-8](/img/structure/B3009032.png)

3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . Pyrazolo[1,5-a]pyrimidines have significant photophysical properties and have been used in medicinal chemistry and material science . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . The reactions involve condensation, cyclization, and elimination processes .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用

- Solid-State Emitters : Certain PPs allow good solid-state emission intensities, making them suitable for designing solid-state emitters .

- Application : The compound, specifically 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, has been discovered as selective and orally bioavailable DDR1 inhibitors .

- Application : The compound inhibits activation of both DDR1 and DDR2, potentially impacting cancer-related processes .

- Application : Molecular docking studies suggest that this compound exhibits antitumor activity, possibly through specific interactions with cellular targets .

- Application : The main synthesis route allows modifications at positions 2, 3, 5, 6, and 7, making this compound a valuable scaffold for designing novel derivatives .

- Application : The compound’s heteroatoms (B, N, O, or S) allow it to act as a potential chelating agent for ions. Additionally, it exhibits better solubility in green solvents .

Fluorescent Probes and Imaging Agents

DDR1 Inhibition for Anticancer Drug Discovery

Collagen-Induced DDR1 and DDR2 Inhibition

Antitumor Activity

Structural Modifications via Synthesis Routes

Chelating Agents and Solubility

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science and medicinal chemistry due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPPMGFLOUCONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

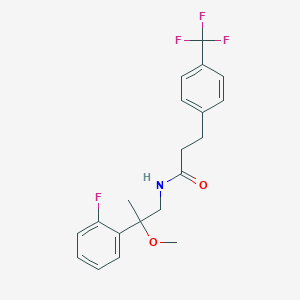

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

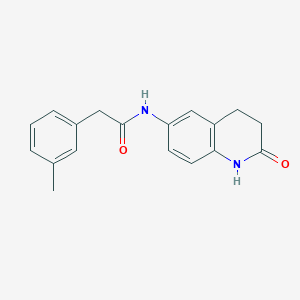

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

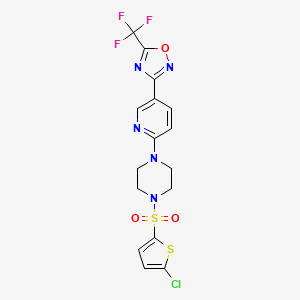

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)

![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)